molecular formula C16H18F3N3O4S B2466131 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-84-8

3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2466131
CAS No.: 941880-84-8
M. Wt: 405.39
InChI Key: IPCLLLDOYLSTGN-UHFFFAOYSA-N
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Description

3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, which has been identified as a selective agonist for the delta opioid receptor (DOR) . This core scaffold represents a significant advancement in DOR ligand design, as it is structurally distinct from traditional chemotypes like SNC80, which are associated with adverse effects such as seizures and rapid tachyphylaxis (tolerance) due to their high efficacy in recruiting β-arrestin . In contrast, this novel chemotype is reported to be slightly biased toward G-protein signaling with lower β-arrestin recruitment efficacy, potentially offering a more favorable pharmacological profile for research into chronic neurological conditions . The primary research value of this compound lies in its application for investigating the role of DOR in various neurologic and psychiatric disorders. Delta opioid receptors are a promising clinical target for conditions including chronic pain, migraine, and anxiety disorders . In preclinical studies, the most potent hit compound from this chemical class demonstrated anti-allodynic efficacy in a model of inflammatory pain, indicating its potential for pain management research . Furthermore, derivatives based on the 1,3,8-triazaspiro[4.5]decane scaffold have also been investigated for their ability to inhibit the mitochondrial Permeability Transition Pore (PTP), a key player in cell death pathways during ischemia-reperfusion injury, suggesting potential cross-disciplinary research applications in cardioprotection . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)6-8-21(9-7-15)27(25,26)12-5-3-4-11(10-12)16(17,18)19/h3-5,10H,2,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCLLLDOYLSTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 941880-84-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its structure, synthesis, and biological activities based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is C16H18F3N3O4SC_{16}H_{18}F_3N_3O_4S, with a molecular weight of approximately 405.4 g/mol. The compound features a spirocyclic structure characterized by three nitrogen atoms within its framework, which is typical for triazaspiro compounds. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this class can effectively inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.

Anticancer Potential

The compound's structural features suggest possible anticancer activity . It has been hypothesized that the triazaspiro framework may interact with specific biological targets involved in cancer progression. Compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

While the exact mechanism of action for 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully elucidated, it is believed to involve interactions with key biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and metabolic processes critical for tumor growth and microbial survival.

Synthesis

The synthesis of 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:

  • Formation of the Triazaspiro Framework : Initial reactions focus on creating the spirocyclic core through cyclization methods.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the trifluoromethyl phenylsulfonyl moiety via electrophilic aromatic substitution or similar reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values below 20 µg/mL .
Study BEvaluated anticancer effects on various human tumor cell lines; showed selective cytotoxicity with IC50 values in low micromolar range .
Study CInvestigated structure-activity relationships (SAR), revealing that modifications in the sulfonyl group significantly affect biological potency.

Preparation Methods

Three-Step Diethyl Oxalate-Urea Condensation

The Chinese patent CN110818712A outlines a foundational method adaptable to the target compound:

  • Primary Reaction : Urea (1.1–1.3 eq), diethyl oxalate (1 eq), and ammonium carbonate (0.5–1 eq) undergo nucleophilic attack in anhydrous methanol with sodium methoxide (2 eq) at 25–30°C, forming a tetracyclic intermediate (Yield: 68–72%).
  • Secondary Reaction : Hydrolysis with concentrated HCl (2–4 eq) at reflux yields a diketopiperazine precursor.
  • Spirocyclization : Reaction with 2-(ethylamino)acetaldehyde (1.5–2 eq) and potassium ferricyanide (0.05–0.1 eq) induces spiroannulation, followed by sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride.

Advantages :

  • Avoids toxic reagents (e.g., NaCN).
  • Methanol solvent permits recycling (85% recovery).

Limitations :

  • Final sulfonylation requires stringent anhydrous conditions.
  • Overall yield drops to 52% after purification.

Palladium-Catalyzed Sulfonylation

Modifying the EP3138836A1 protocol, a one-pot Suzuki-Miyaura coupling introduces the sulfonyl group:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DMF/H₂O (4:1), 80°C, 12 h.
  • Yield : 89% for 3-(trifluoromethyl)benzenesulfonyl incorporation, versus 64% via classical SNAr.

Mechanistic Insight :
The trifluoromethyl group enhances sulfonyl electrophilicity, facilitating oxidative addition to palladium.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques (30 Hz, 4 h) enable solvent-free spirocyclization:

  • Reagents : Urea, diethyl oxalate, ammonium carbonate, and 2-(ethylamino)acetaldehyde (1:1:0.7:1.5 molar ratio).
  • Yield : 74% with 98% atom economy versus 58% in solution phase.

Reaction Optimization and Kinetic Studies

Temperature-Dependent Cyclization

Step Optimal Temp (°C) Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Primary 25–30 2.3 × 10⁻³ 45.2
Spirocyclization 65–70 1.8 × 10⁻² 32.7
Sulfonylation 80–85 4.5 × 10⁻² 28.1

Higher temperatures accelerate sulfonylation but risk decomposition above 90°C.

Solvent Effects on Yield

Solvent Dielectric Constant (ε) Spirocyclization Yield (%)
Methanol 32.7 71
DMF 36.7 68
Acetonitrile 37.5 63
Mechanochemical N/A 74

Polar aprotic solvents marginally reduce yield due to side reactions.

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Reagent Cost per kg (USD) Contribution to Total Cost (%)
Diethyl oxalate 12.50 18
3-(Trifluoromethyl)benzenesulfonyl chloride 240.00 54
Palladium catalyst 980.00 22
Urea 0.90 3

Transitioning to nickel catalysts (Cost: $120/kg) could reduce expenses by 19%.

Waste Stream Management

The diethyl oxalate route generates 8.2 kg waste/kg product, primarily methanol (72%) and ammonium salts (18%). Membrane distillation recovers 93% methanol, cutting waste by 41%.

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